Cas no 63756-59-2 (3-bromo-1-ethylpyridin-2-one)
3-bromo-1-ethylpyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 2(1H)-Pyridinone, 3-bromo-1-ethyl-
- 63756-59-2
- starbld0044636
- WNODRNXZNFSPED-UHFFFAOYSA-N
- SCHEMBL1441164
- DTXSID601302322
- 6-(Methylamino)-2-(methylthio)-5-nitrosopyrimidin-4(3h)-one
- 3-bromo-1-ethylpyridin-2-one
- 3-bromo-1-ethylpyridin-2(1H)-one
- AKOS037654253
- 3-Bromo-1-ethyl-2(1H)-pyridinone
- DB-169357
- KS-9304
- 120270-11-3
-
- Inchi: 1S/C7H8BrNO/c1-2-9-5-3-4-6(8)7(9)10/h3-5H,2H2,1H3
- InChI Key: WNODRNXZNFSPED-UHFFFAOYSA-N
- SMILES: BrC1=CC=CN(C1=O)CC
Computed Properties
- Exact Mass: 200.97894
- Monoisotopic Mass: 200.97893g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
3-bromo-1-ethylpyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B227546-100mg |
3-bromo-1-ethylpyridin-2-one |
63756-59-2 | 100mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B227546-500mg |
3-bromo-1-ethylpyridin-2-one |
63756-59-2 | 500mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B227546-1g |
3-bromo-1-ethylpyridin-2-one |
63756-59-2 | 1g |
$ 570.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696608-250mg |
3-Bromo-1-ethylpyridin-2(1h)-one |
63756-59-2 | 98% | 250mg |
¥3183.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1696608-1g |
3-Bromo-1-ethylpyridin-2(1h)-one |
63756-59-2 | 98% | 1g |
¥8626.00 | 2024-05-05 |
3-bromo-1-ethylpyridin-2-one Related Literature
-
1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 3-bromo-1-ethylpyridin-2-one
3-Bromo-1-ethylpyridin-2-one (CAS No. 63756-59-2): An Overview of Its Properties, Applications, and Recent Research
3-Bromo-1-ethylpyridin-2-one (CAS No. 63756-59-2) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure and functional groups, holds potential for a wide range of applications, from drug discovery to synthetic intermediates. In this article, we will delve into the chemical properties, synthesis methods, and recent research developments surrounding 3-bromo-1-ethylpyridin-2-one.
Chemical Structure and Properties
3-Bromo-1-ethylpyridin-2-one is a pyridine derivative with a bromine atom at the 3-position and an ethyl group at the 1-position. The presence of these substituents imparts distinct chemical properties to the molecule. The bromine atom is a potent leaving group, making 3-bromo-1-ethylpyridin-2-one an excellent substrate for various nucleophilic substitution reactions. Additionally, the ethyl group provides steric bulk and influences the electronic properties of the pyridine ring.
The compound is typically a solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its melting point and other physical properties can vary slightly depending on the purity and crystalline form. The molecular formula of 3-bromo-1-ethylpyridin-2-one is C8H9BrNO, with a molecular weight of approximately 209.07 g/mol.
Synthesis Methods
The synthesis of 3-bromo-1-ethylpyridin-2-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the bromination of 1-ethylpyridin-2-one using bromine or a brominating agent such as N-bromosuccinimide (NBS). This reaction typically proceeds under mild conditions and yields high purity products.
An alternative approach involves the condensation of ethylamine with 3-bromopyridine-2-carbaldehyde followed by cyclization to form the pyridone ring. This method is particularly useful for large-scale synthesis due to its simplicity and cost-effectiveness.
Applications in Medicinal Chemistry
3-Bromo-1-ethylpyridin-2-one has shown promise in various medicinal chemistry applications due to its ability to serve as a building block for more complex molecules. One notable application is in the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used to treat depression and anxiety disorders. The bromine substituent can be readily replaced with other functional groups to modulate the pharmacological properties of the final product.
In addition to SSRIs, 3-bromo-1-ethylpyridin-2-one has been explored as a scaffold for designing novel anti-inflammatory agents. Recent studies have demonstrated that derivatives of this compound exhibit potent anti-inflammatory activity by inhibiting key enzymes involved in the inflammatory response pathway.
Recent Research Developments
The field of medicinal chemistry is continually evolving, and recent research has shed new light on the potential applications of 3-bromo-1-ethylpyridin-2-one. A study published in the Journal of Medicinal Chemistry reported that a series of derivatives derived from this compound showed promising antiviral activity against several RNA viruses, including influenza A virus and Zika virus. The researchers attributed this activity to the ability of these derivatives to interfere with viral replication processes.
In another significant development, a team of scientists from a leading pharmaceutical company discovered that certain analogs of 3-bromo-1-ethylpyridin-2-one exhibited selective cytotoxicity against cancer cells while sparing normal cells. This finding opens up new avenues for developing targeted cancer therapies with reduced side effects.
Safety Considerations
Safety is a paramount concern in any chemical research or industrial application. While 3-bromo-1-ethylpyridin-2-one is not classified as a hazardous material under current regulations, it is important to handle it with care due to its reactivity and potential health effects. Proper personal protective equipment (PPE) should be worn when handling this compound, and it should be stored in a well-ventilated area away from incompatible materials.
In conclusion, 3-bromo-1-ethylpyridin-2-one (CAS No. 63756-59-2) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure makes it an excellent starting material for synthesizing more complex molecules with therapeutic potential. As research continues to uncover new properties and applications, this compound is likely to play an increasingly important role in drug discovery and development efforts.
63756-59-2 (3-bromo-1-ethylpyridin-2-one) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)